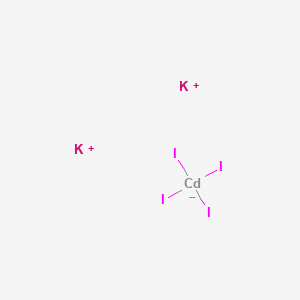
potassium tetraiodocadmate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetraiodocadmate(II) is an inorganic compound with the molecular formula ( \text{K}_2[\text{CdI}_4] ). It consists of cadmium in the +2 oxidation state coordinated by four iodide ions, forming a tetrahedral structure. This compound is known for its unique properties and applications in various fields, including analytical chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetraiodocadmate(II) can be synthesized by reacting cadmium iodide with potassium iodide in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of cadmium iodide and potassium iodide in water, followed by recrystallization at low temperatures to obtain the desired compound .
Industrial Production Methods: Industrial production of potassium tetraiodocadmate(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation and Reduction: Potassium tetraiodocadmate(II) can undergo redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The iodide ions in potassium tetraiodocadmate(II) can be substituted by other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or zinc can act as reducing agents.
Substitution Reactions: Ligands such as ethylenediamine or ammonia can be used to replace iodide ions.
Major Products Formed:
Oxidation: Formation of cadmium oxide or cadmium iodate.
Reduction: Formation of elemental cadmium.
Substitution: Formation of cadmium complexes with different ligands.
Scientific Research Applications
Potassium tetraiodocadmate(II) has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of alkaloids, amines, and other nitrogen-containing compounds.
Material Science: Employed in the synthesis of cadmium-based materials with unique optical and electronic properties.
Electrochemistry: Utilized in the development of cadmium ion-selective electrodes for the detection of cadmium ions in various samples.
Mechanism of Action
The mechanism of action of potassium tetraiodocadmate(II) involves the interaction of cadmium ions with target molecules or ions. The cadmium ion can form coordination complexes with various ligands, influencing the chemical and physical properties of the resulting compounds. These interactions are crucial in applications such as ion-selective electrodes and analytical reagents.
Comparison with Similar Compounds
Potassium tetrachloroplatinate(II): Similar in structure but contains platinum instead of cadmium.
Tris(ethylenediamine)nickel(II) tetraiodocadmate(II): Contains nickel and ethylenediamine ligands in addition to cadmium and iodide.
Uniqueness: Potassium tetraiodocadmate(II) is unique due to its specific coordination environment and the presence of cadmium, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in analytical and material science applications.
Properties
Molecular Formula |
CdI4K2 |
|---|---|
Molecular Weight |
698.23 g/mol |
IUPAC Name |
dipotassium;tetraiodocadmium(2-) |
InChI |
InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
InChI Key |
YQVIWQPWFCZTFS-UHFFFAOYSA-J |
Canonical SMILES |
[K+].[K+].[Cd-2](I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















